3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is a significant metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of Human Immunodeficiency Virus Type 1 infection. This compound plays a crucial role in the pharmacokinetics and pharmacodynamics of Nevirapine, contributing to its therapeutic effects and potential side effects. Understanding its properties, synthesis, and biological mechanisms is essential for optimizing treatment regimens involving Nevirapine.
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is derived from the metabolic processes that occur in the liver after administration of Nevirapine. The primary enzymes involved in its formation are cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which facilitate the hydroxylation and subsequent glucuronidation of Nevirapine .
This compound falls under the category of glucuronides, which are conjugated metabolites formed when glucuronic acid is added to a substrate, enhancing its solubility and excretion. It is classified as a Phase II metabolite due to its formation through conjugation reactions that typically increase the hydrophilicity of lipophilic drugs.
The synthesis of 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide can be understood through metabolic pathways rather than traditional synthetic chemistry. The process involves two key steps:
The metabolic conversion can be studied using in vitro systems such as human liver microsomes or hepatocyte cultures, which mimic the enzyme activities present in human liver tissue. The concentrations of substrates and cofactors (e.g., uridine diphosphate-glucuronic acid) are critical for optimizing yields during these reactions.
The molecular formula of 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is . Its structure features a hydroxyl group at the third position on the Nevirapine scaffold, along with a glucuronic acid moiety attached through an ether linkage at the same position.
The formation of 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide involves two primary chemical reactions:
These reactions are influenced by various factors including enzyme expression levels, substrate availability, and genetic polymorphisms affecting enzyme activity (e.g., CYP2B6 polymorphisms) that can lead to interindividual variability in drug metabolism .
The mechanism by which 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide contributes to drug metabolism involves:
Studies have shown that higher levels of this metabolite correlate with reduced plasma concentrations of parent drug levels, indicating its role in modulating therapeutic efficacy and safety profiles .
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is primarily used in pharmacokinetic studies to understand the metabolism of Nevirapine. Its measurement can provide insights into:
Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). Phase I metabolism involves oxidation at four primary sites: the 2-, 3-, 8-, and 12-positions of the dipyridodiazepinone structure, yielding 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine [2] [4]. CYP3A4 and CYP2B6 are the dominant isoforms responsible for these hydroxylations, with CYP3A4 preferentially generating 2-hydroxynevirapine and 12-hydroxynevirapine, while CYP2B6 catalyzes 3-hydroxynevirapine formation [2] [7].
Phase II metabolism conjugates these hydroxylated metabolites with glucuronic acid, enhancing their water solubility for renal excretion. 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide (molecular formula: C₂₁H₂₂N₄O₈; molecular weight: 458.4 g/mol) is a major Phase II metabolite derived from 3-hydroxynevirapine . This reaction is mediated by UGT enzymes (predominantly UGT1A1 and UGT2B7), forming an ether glucuronide linkage at the 3-hydroxy position [4]. The structure was confirmed via LC/MS/MS and enzymatic hydrolysis with β-glucuronidase, which cleaves the glucuronide moiety to regenerate the aglycone [2].
Table 1: Key Nevirapine Metabolites and Enzymatic Pathways
Metabolite | Metabolism Phase | Catalyzing Enzyme | Molecular Formula |
---|---|---|---|
3-Hydroxynevirapine | Phase I | CYP2B6 | C₁₅H₁₄N₄O₂ |
12-Hydroxynevirapine | Phase I | CYP3A4 | C₁₅H₁₄N₄O₂ |
3-Hydroxy NVP Glucuronide | Phase II | UGT1A1/UGT2B7 | C₂₁H₂₂N₄O₈ |
12-Hydroxy NVP Glucuronide | Phase II | UGT1A1 | C₂₁H₂₂N₄O₈ |
This glucuronide conjugate is a dominant metabolite in urine, accounting for ~19% of the total administered nevirapine dose recovered in human excretion studies [2]. After a radiolabeled dose of nevirapine, 81.3% ± 11.1% of the radioactivity was recovered in urine, with only 2.7% as unchanged parent drug, highlighting the significance of glucuronidation in systemic clearance [2] [7].
The metabolite’s pharmacokinetics are influenced by hepatic function. In patients with advanced fibrosis (Ishak scores 5–6), systemic exposure to nevirapine increases due to reduced CYP-mediated clearance, but 3-hydroxy nevirapine glucuronide levels remain stable, suggesting preserved UGT activity in early-moderate cirrhosis [7]. However, in Child-Pugh Class B/C hepatic impairment, glucuronide accumulation may occur due to compromised biliary excretion, warranting therapeutic drug monitoring [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7